- Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus, Bioorganic & Medicinal Chemistry, 2020, 28(21),
Cas no 951122-37-5 (2,6-Difluoro-3-hydroxybenzamide)
951122-37-5 structure
Product Name:2,6-Difluoro-3-hydroxybenzamide
CAS-Nr.:951122-37-5
MF:C7H5F2NO2
MW:173.116908788681
MDL:MFCD18824499
CID:1001436
PubChem ID:45120136
Update Time:2025-05-26
2,6-Difluoro-3-hydroxybenzamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzamide, 2,6-difluoro-3-hydroxy-
- 2,6-difluoro-3-hydroxybenzamide
- 2,6-Difluoro-3-hydroxybenzenecarboxamide
- BENZAMIDE, 2,6-DIFLUORO-3-HYDROXY-
- 2,6-Difluoro-3-hydroxy-benzamide
- 2,6-Difluoro-3-hydroxybenzamide (ACI)
- DTXSID70668954
- CS-0128009
- DA-00285
- 951122-37-5
- MFCD18824499
- SCHEMBL201485
- ZZNIADKIUCGMNN-UHFFFAOYSA-N
- 2,6-difluoro-3-hydroxy benzamide
- CHEMBL4102611
- 2,6-Difluoro-3-hydroxybenzamide
-
- MDL: MFCD18824499
- Inchi: 1S/C7H5F2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12)
- InChI-Schlüssel: ZZNIADKIUCGMNN-UHFFFAOYSA-N
- Lächelt: O=C(C1C(F)=C(O)C=CC=1F)N
Berechnete Eigenschaften
- Genaue Masse: 173.02883473g/mol
- Monoisotopenmasse: 173.02883473g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 188
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 63.3
- XLogP3: 0.6
Experimentelle Eigenschaften
- Dichte: 1.505±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 210.4±40.0 ºC (760 Torr),
- Flammpunkt: 81.0±27.3 ºC,
- Löslichkeit: Leicht löslich (1,7 g/l) (25°C),
2,6-Difluoro-3-hydroxybenzamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002400-250mg |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A015002400-500mg |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 97% | 500mg |
$782.40 | 2023-08-31 | |
| Alichem | A015002400-1g |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG317-50mg |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 95+% | 50mg |
359.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG317-200mg |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 95+% | 200mg |
898.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG317-250mg |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 95+% | 250mg |
3302CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG317-100mg |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 95+% | 100mg |
1224CNY | 2021-05-07 | |
| A2B Chem LLC | AD13180-500mg |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 95% | 500mg |
$95.00 | 2024-05-20 | |
| A2B Chem LLC | AD13180-1g |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 95% | 1g |
$240.00 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1571-100.0mg |
2,6-difluoro-3-hydroxybenzamide |
951122-37-5 | 95% | 100.0mg |
¥350.0000 | 2025-04-11 |
2,6-Difluoro-3-hydroxybenzamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, 65 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, 65 °C
Referenz
- Discovery of 1,3,4-oxadiazol-2-one-containing benzamide derivatives targeting FtsZ as highly potent agents of killing a variety of MDR bacteria strains, Bioorganic & Medicinal Chemistry, 2019, 27(14), 3179-3193
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 35 - 40 °C; 42.5 h, 35 - 40 °C
Referenz
- Process for and intermediates in the kilogram-scale preparation of the antibacterial agent TXA709 and its mesylate salt, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h
Referenz
- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition, Bioorganic & Medicinal Chemistry Letters, 2017, 27(4), 958-962
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, 65 °C
Referenz
- Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators, European Journal of Medicinal Chemistry, 2018, 159, 90-103
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt
Referenz
- Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1854-1858
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt
Referenz
- Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ, Journal of Organic Chemistry, 2010, 75(22), 7946-7949
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt
Referenz
- A facile approach to the synthesis of 3-(6-chloro-thiazolo[5,4-b]pyridin-2-ylmethoxy)-2,6-difluoro-benzamide (PC190723), Synlett, 2012, 23(7), 1039-1042
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, rt → 65 °C
Referenz
- Isoxazoline benzamide compounds for FtsZ inhibitor drug synthesis and its preparation method, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 48 h, rt
Referenz
- Creating an antibacterial with in vivo efficacy: synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ with improved pharmaceutical properties, Journal of Medicinal Chemistry, 2010, 53(10), 3927-3936
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; rt; 48 h, rt
Referenz
- Preparation of substituted benzamides and pyridylamides as antibacterial agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt
Referenz
- Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents, Chemical Biology & Drug Design, 2016, 87(2), 257-264
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 48 h, rt
Referenz
- Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ, Bioorganic & Medicinal Chemistry Letters, 2014, 24(1), 353-359
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Toluene ; reflux
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt
Referenz
- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Preparation of thiazolo[5,4-b]pyridine derivative and its intermediates, World Intellectual Property Organization, , ,
2,6-Difluoro-3-hydroxybenzamide Raw materials
- 2,6-Difluoro-3-(phenylmethoxy)benzamide
- Benzamide, 3-(ethoxymethoxy)-2,6-difluoro-
- 2,6-Difluoro-3-(methoxymethoxy)benzamide
- 2,6-Difluoro-3-methoxybenzamide
- 2,6-difluoro-3-hydroxybenzoic acid
2,6-Difluoro-3-hydroxybenzamide Preparation Products
2,6-Difluoro-3-hydroxybenzamide Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzaMide
Bestellnummer:sfd6962
Bestandsstatus:in Stock
Menge:200KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:34
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzamide
Bestellnummer:A1095353
Bestandsstatus:in Stock
Menge:500.0mg/1.0g/5.0g/10.0g/25.0g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:15
Preis ($):153.0/182.0/548.0/984.0/1969.0
Email:sales@amadischem.com
2,6-Difluoro-3-hydroxybenzamide Verwandte Literatur
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzaMide
Reinheit:99%
Menge:200KG
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzamide
Reinheit:99%/99%/99%/99%/99%
Menge:500.0mg/1.0g/5.0g/10.0g/25.0g
Preis ($):153.0/182.0/548.0/984.0/1969.0